molecular formula C18H15ClN6O3 B11522862 N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11522862
M. Wt: 398.8 g/mol
InChI Key: UCVSHVGFWUTPKX-UHFFFAOYSA-N
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Description

N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and dimethoxyphenyl groups attached to an oxadiazolopyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: Halogenation, methoxylation, and other substitution reactions are common.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N5-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
  • N5-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE

Uniqueness

N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H15ClN6O3

Molecular Weight

398.8 g/mol

IUPAC Name

6-N-(3-chlorophenyl)-5-N-(2,5-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H15ClN6O3/c1-26-12-6-7-14(27-2)13(9-12)21-16-15(20-11-5-3-4-10(19)8-11)22-17-18(23-16)25-28-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25)

InChI Key

UCVSHVGFWUTPKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Cl

Origin of Product

United States

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